4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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Overview
Description
4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5IN4O2 It is a derivative of benzoic acid, where the benzene ring is substituted with an iodine atom at the 4-position and a tetrazole ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the introduction of the iodine and tetrazole groups onto the benzoic acid core. One common method involves the iodination of 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the tetrazole ring.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(1H-1,2,3,4-tetrazol-1-yl)-4-azidobenzoic acid, while a Suzuki coupling reaction would produce a biaryl compound with the tetrazole and benzoic acid moieties.
Scientific Research Applications
4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on proteins and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
5-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure but with the iodine atom at the 5-position.
4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure but with a bromine atom instead of iodine.
4-iodobenzoic acid: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.
Uniqueness
4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the presence of both the iodine atom and the tetrazole ring
Properties
IUPAC Name |
4-iodo-2-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFNGILWJMASGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N2C=NN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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